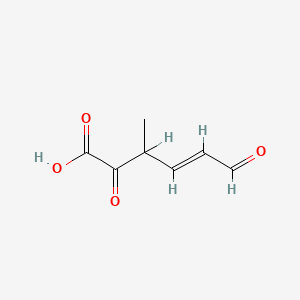

(E)-3-methyl-2,6-dioxohex-4-enoic acid

説明

(E)-3-Methyl-2,6-dioxohex-4-enoic acid (CAS: 56771-77-8) is an α,β-unsaturated diketone-carboxylic acid hybrid molecule. Its structure features a conjugated enone system (C=C and adjacent ketone groups) and a terminal carboxylic acid group. The (E)-stereochemistry at the C4 double bond influences its reactivity and intermolecular interactions.

特性

CAS番号 |

56771-77-8 |

|---|---|

分子式 |

C7H8O4 |

分子量 |

156.14 g/mol |

IUPAC名 |

(E)-3-methyl-2,6-dioxohex-4-enoic acid |

InChI |

InChI=1S/C7H8O4/c1-5(3-2-4-8)6(9)7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |

InChIキー |

OWEJZDDNXJWEGA-NSCUHMNNSA-N |

異性体SMILES |

CC(/C=C/C=O)C(=O)C(=O)O |

正規SMILES |

CC(C=CC=O)C(=O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-2,6-dioxohex-4-enoic acid typically involves the aldol condensation of suitable precursors. One common method involves the reaction of acetone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Room temperature to reflux conditions

Industrial Production Methods: On an industrial scale, the production of (E)-3-methyl-2,6-dioxohex-4-enoic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be employed to enhance the reaction efficiency.

化学反応の分析

Types of Reactions: (E)-3-methyl-2,6-dioxohex-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the keto groups to hydroxyl groups.

Substitution: Halogenation reactions can occur at the alpha position relative to the keto groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

Substitution: Bromine in carbon tetrachloride or chlorine in acetic acid

Major Products:

Oxidation: Corresponding carboxylic acids

Reduction: Corresponding alcohols

Substitution: Alpha-halogenated derivatives

科学的研究の応用

(E)-3-methyl-2,6-dioxohex-4-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

作用機序

The mechanism of action of (E)-3-methyl-2,6-dioxohex-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of keto groups, facilitating nucleophilic addition reactions. In biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and activity.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Functional Group and Reactivity Comparisons

Table 1: Key Structural and Functional Features

Key Observations:

- Reactive Sites: The target compound’s α,β-unsaturated diketone moiety is distinct from 3-methyl-2(5H)-furanone’s cyclic enol ether but shares conjugation-based reactivity with 2'-hydroxycinnamic acid’s α,β-unsaturated carboxylic acid system .

- Biological Activity: Unlike 3-methyl-2(5H)-furanone and 2'-hydroxycinnamic acid—which exhibit anti-biofilm activity—the bioactivity of (E)-3-methyl-2,6-dioxohex-4-enoic acid remains uncharacterized in the provided evidence .

- Stereochemical Influence : The (E)-configuration of the target compound contrasts with the stereoisomeric R/S pairs of 4-(3-methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid, where hydrogen-bonding patterns differ between enantiomers .

Physicochemical and Regulatory Profiles

- Thermal Stability : The target compound’s α,β-unsaturated system may confer lower thermal stability compared to 3,6'-disinapoyl sucrose, which has a rigid sucrose backbone .

- Regulatory Status: (E)-3-Methyl-2,6-dioxohex-4-enoic acid lacks an EC number and is restricted to industrial use, whereas 3,6'-disinapoyl sucrose is approved for food and cosmetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。